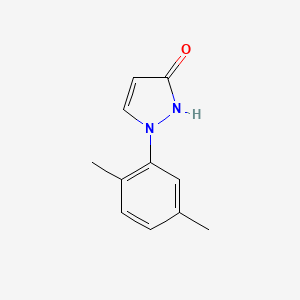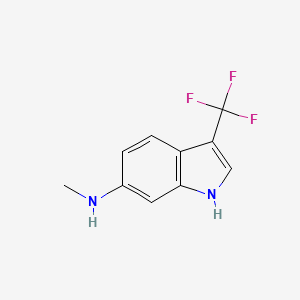
Demethoxypinoresinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethoxypinoresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. Structurally, it is characterized by a dimeric arrangement of phenylpropanoid units, which are linked through a β-β’ bond. This compound has garnered attention due to its presence in traditional medicinal plants and its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: Demethoxypinoresinol can be synthesized through various chemical reactions involving phenylpropanoid precursors. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction is typically mediated by peroxidases or laccases, which facilitate the formation of the β-β’ linkage between the phenylpropanoid units .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Eucommiae Cortex. The extraction process may include fermentation with specific strains of microorganisms like Aspergillus niger and Actinomucor elegans, which help in biotransforming the plant material to yield this compound .
化学反应分析
Types of Reactions: Demethoxypinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated lignan derivatives.
Substitution: Substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Chemistry: It serves as a model compound for studying lignin biosynthesis and degradation.
Biology: It exhibits antioxidant, antibacterial, and antiviral activities, making it a subject of interest in biological research.
Medicine: Its potential therapeutic effects include anti-inflammatory, anticancer, and cardioprotective properties.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
作用机制
The mechanism of action of demethoxypinoresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Cardioprotective Effects: It enhances endothelial function and reduces lipid peroxidation, thereby protecting against cardiovascular diseases.
相似化合物的比较
Demethoxypinoresinol can be compared with other lignans such as pinoresinol, lariciresinol, and secoisolariciresinol:
Pinoresinol: Similar in structure but contains methoxy groups on the aromatic rings.
Lariciresinol: Contains additional hydroxyl groups, which enhance its solubility and biological activity.
Secoisolariciresinol: Has an open-chain structure, making it more flexible and reactive.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its lack of methoxy groups differentiates it from other lignans and influences its reactivity and interaction with biological targets .
属性
分子式 |
C19H20O5 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m0/s1 |
InChI 键 |
GDSWNXUTRVITEP-ILRDRHFLSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC=C(C=C4)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


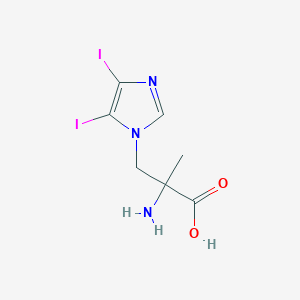
![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
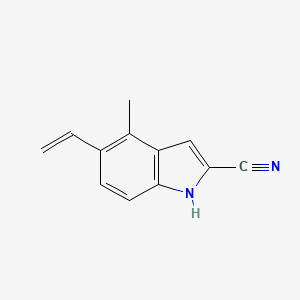
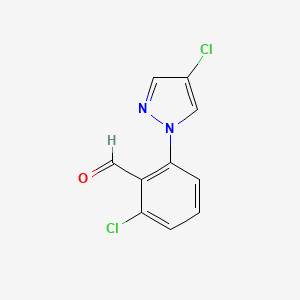
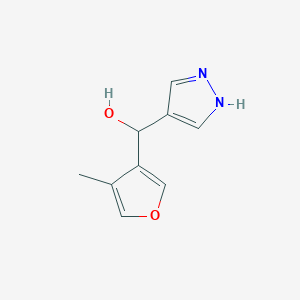
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
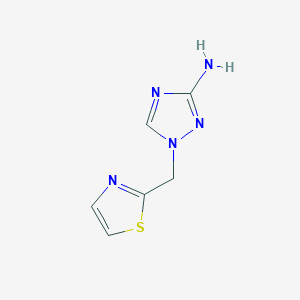

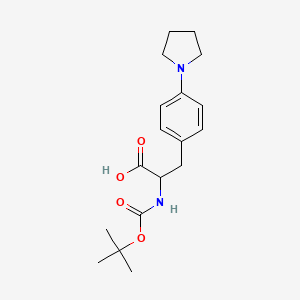
![1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13068386.png)
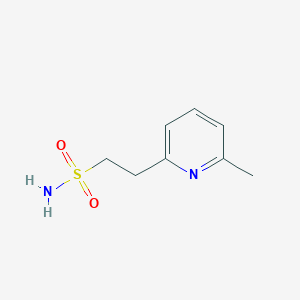
![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
